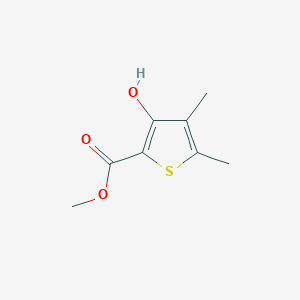

Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-4-5(2)12-7(6(4)9)8(10)11-3/h9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKXGHKYPVCZEIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1O)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90715858 | |

| Record name | Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32822-84-7 | |

| Record name | Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate. This document is intended to serve as a technical resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction: The Thiophene Scaffold in Medicinal Chemistry

Thiophene and its derivatives are a cornerstone in the field of medicinal chemistry, recognized for their wide spectrum of biological activities.[1] The thiophene ring is a bioisostere of the benzene ring, offering similar steric and electronic properties while introducing a heteroatom that can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability. This has led to the incorporation of the thiophene moiety into numerous approved drugs with applications ranging from anticancer and anti-inflammatory agents to treatments for neurological disorders.[2]

This compound (CAS No. 32822-84-7) belongs to the class of 3-hydroxythiophene-2-carboxylates, a subclass of thiophenes that are valuable intermediates in organic synthesis. The presence of a hydroxyl group at the 3-position, a carboxylate at the 2-position, and methyl groups at the 4- and 5-positions creates a unique electronic and steric environment, making it a versatile building block for the synthesis of more complex heterocyclic systems and potential drug candidates.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is crucial for its application in research and development. The following table summarizes the known properties of this compound.

| Property | Value | Source |

| CAS Number | 32822-84-7 | [3][4] |

| Molecular Formula | C₈H₁₀O₃S | [3] |

| Molecular Weight | 186.23 g/mol | [3] |

| Appearance | Solid (predicted) | - |

| Boiling Point | 278.1 ± 35.0 °C at 760 mmHg (predicted) | [5] |

| Density | 1.3 ± 0.1 g/cm³ (predicted) | [5] |

| Flash Point | 122.0 ± 25.9 °C (predicted) | [5] |

| Melting Point | Not available | [5] |

Note: Most of the physical property data available is predicted and has not been experimentally verified in published literature. The absence of a reported melting point is noteworthy and suggests that the compound may exist as an oil or a low-melting solid at room temperature, or that this specific data has not been widely published.

Synthesis and Mechanism

The primary synthetic route to 3-hydroxythiophene-2-carboxylate derivatives is the Fiesselmann thiophene synthesis .[6] This versatile reaction allows for the construction of the thiophene ring from acyclic precursors.

The Fiesselmann Thiophene Synthesis: A Mechanistic Overview

The Fiesselmann synthesis involves the condensation of a thioglycolic acid derivative with an α,β-acetylenic ester or a β-ketoester in the presence of a base.[6] The general mechanism proceeds as follows:

-

Deprotonation: A base removes the acidic proton from the α-carbon of the thioglycolate ester.

-

Michael Addition: The resulting thiolate anion acts as a nucleophile and attacks the β-carbon of the unsaturated carbonyl compound (a 1,4-conjugate addition).

-

Cyclization: The enolate formed in the previous step then attacks the carbonyl group of the thioglycolate moiety, leading to the formation of a five-membered ring.

-

Elimination: Subsequent elimination of a leaving group (e.g., an alkoxide) and tautomerization yields the final 3-hydroxythiophene product.

Caption: Generalized workflow of the Fiesselmann thiophene synthesis.

Proposed Experimental Protocol for this compound

Materials:

-

Methyl 3-oxopentanoate

-

Methyl thioglycolate

-

Sodium methoxide (NaOMe)

-

Anhydrous methanol (MeOH)

-

Toluene

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous methanol.

-

Base Addition: Carefully add sodium methoxide to the methanol at room temperature with stirring until it is fully dissolved.

-

Addition of Reactants: To the stirred solution of sodium methoxide in methanol, add methyl thioglycolate dropwise at room temperature. Following this, add methyl 3-oxopentanoate dropwise, maintaining the temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it into a beaker of ice-cold dilute hydrochloric acid.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Washing: Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Characterization (Predicted and Analog-Based)

As experimental spectroscopic data for this compound is not available in the public domain, this section provides predicted data and data from closely related analogs to aid in its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups on the thiophene ring, the methyl group of the ester, and the hydroxyl proton. The chemical shifts of the ring methyl protons will be influenced by their position on the aromatic ring. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration-dependent.

-

For the related compound, Methyl 3-hydroxythiophene-2-carboxylate , the ¹H NMR spectrum shows signals for the aromatic protons and the ester methyl group.[7]

-

-

¹³C NMR: The carbon NMR spectrum should display signals for the eight carbon atoms in the molecule. The carbonyl carbon of the ester will appear downfield (typically in the 160-175 ppm range). The carbons of the thiophene ring will resonate in the aromatic region, and their chemical shifts will be influenced by the substituents. The two methyl groups on the ring and the ester methyl group will appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region due to the methyl groups.

-

C=O Stretch: A strong, sharp absorption band around 1680-1720 cm⁻¹ characteristic of the ester carbonyl group.

-

C=C Stretch: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: Absorptions in the 1000-1300 cm⁻¹ range corresponding to the C-O bonds of the ester and the hydroxyl group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 186. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) from the ester, the loss of the entire methoxycarbonyl group (-COOCH₃), and cleavage of the thiophene ring.

Chemical Reactivity and Potential Applications

The reactivity of this compound is dictated by its functional groups: the hydroxyl group, the ester, and the substituted thiophene ring.

-

Hydroxyl Group: The hydroxyl group can undergo O-alkylation, O-acylation, and other reactions typical of phenols, allowing for the introduction of a wide variety of substituents at the 3-position. This is a key handle for modifying the molecule's properties.

-

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other carboxylic acid derivatives. It can also be reduced to an alcohol.

-

Thiophene Ring: While the thiophene ring is aromatic, it can undergo electrophilic substitution reactions, although the substitution pattern will be directed by the existing activating (hydroxyl and methyl) and deactivating (ester) groups.

Role as a Pharmaceutical Intermediate

The structural features of this compound make it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The thiophene core is present in a number of drugs with diverse activities, including:

-

Anticancer agents: Thiophene derivatives have been investigated as inhibitors of various kinases and as tubulin polymerization inhibitors.[9]

-

Antimicrobial agents: The thiophene nucleus is a component of several antibacterial and antifungal compounds.

-

Anti-inflammatory drugs: Several non-steroidal anti-inflammatory drugs (NSAIDs) contain a thiophene ring.

The ability to functionalize the hydroxyl and ester groups of this compound provides a platform for generating libraries of compounds for screening against various biological targets.

Safety and Handling

Detailed toxicological data for this compound is not available. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a polysubstituted thiophene with significant potential as a building block in organic synthesis, particularly in the field of medicinal chemistry. While detailed experimental data for this specific compound is sparse in the public literature, its synthesis via the Fiesselmann reaction and its expected chemical reactivity provide a solid foundation for its use in the development of novel compounds. Further research into the biological activities of derivatives of this scaffold is warranted and could lead to the discovery of new therapeutic agents.

References

- 1. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]

- 2. mdpi.com [mdpi.com]

- 3. This compound - CAS:32822-84-7 - Sunway Pharm Ltd [3wpharm.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 6. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 7. Methyl 3-hydroxythiophene-2-carboxylate(5118-06-9) 1H NMR spectrum [chemicalbook.com]

- 8. METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 13C NMR spectrum [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate

Abstract

This technical guide provides a comprehensive exploration of the synthetic pathways to methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate, a key heterocyclic scaffold with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth analysis of synthetic strategies, mechanistic insights, and detailed experimental protocols. The primary focus is on the Fiesselmann thiophene synthesis, a robust and efficient method for the construction of the target molecule. This guide emphasizes the rationale behind experimental choices and provides a framework for the successful laboratory-scale synthesis and characterization of this important thiophene derivative.

Introduction: The Significance of Substituted Thiophenes

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, featuring prominently in a wide array of pharmaceuticals, agrochemicals, and organic electronic materials. The unique electronic properties of the thiophene ring, coupled with its ability to engage in various biological interactions, make it a privileged scaffold in drug discovery. Specifically, polysubstituted thiophenes, such as the target molecule this compound, offer a rich platform for chemical modification and optimization of biological activity. The strategic placement of hydroxyl, methyl, and carboxylate functional groups on the thiophene core provides multiple points for diversification, enabling the exploration of structure-activity relationships (SAR) in medicinal chemistry programs.

This guide will delve into the synthetic intricacies of preparing this compound, providing a robust foundation for its synthesis and further application in research and development.

Retrosynthetic Analysis and Key Synthetic Strategies

A retrosynthetic analysis of the target molecule suggests several potential disconnections of the thiophene ring. The most logical and convergent approach involves the formation of the C2-C3 and C4-S bonds in a single cyclization step. This leads to the identification of several classical thiophene syntheses as viable starting points.

Several named reactions are well-established for the synthesis of substituted thiophenes, including the Paal-Knorr, Hinsberg, Gewald, and Fiesselmann syntheses.[1]

-

Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent.[1] While effective for many thiophenes, the harsh conditions and potential for side reactions can limit its applicability for highly functionalized targets.

-

Hinsberg Thiophene Synthesis: This synthesis utilizes the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate.[2]

-

Gewald Aminothiophene Synthesis: This is a multicomponent reaction that typically yields 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur.[1]

-

Fiesselmann Thiophene Synthesis: This powerful method involves the base-catalyzed condensation of an α,β-acetylenic ester with a thioglycolic acid derivative to directly afford 3-hydroxy-2-thiophenecarboxylic acid derivatives.[3][4]

Considering the substitution pattern of the target molecule, specifically the 3-hydroxy and 2-carboxylate groups, the Fiesselmann thiophene synthesis emerges as the most direct and elegant strategy. This approach allows for the direct installation of the desired functionalities in a single, convergent step.

The Fiesselmann Thiophene Synthesis: A Detailed Mechanistic Overview

The Fiesselmann synthesis is a cornerstone for the preparation of 3-hydroxythiophene-2-carboxylates. The reaction proceeds via a base-catalyzed cascade of Michael additions and a subsequent intramolecular Dieckmann-type condensation.

The proposed mechanism for the synthesis of this compound is as follows:

-

Deprotonation: A suitable base, such as sodium methoxide, deprotonates the α-carbon of methyl thioglycolate, generating a reactive thiolate anion.

-

First Michael Addition: The thiolate anion undergoes a nucleophilic conjugate addition to the triple bond of the α,β-acetylenic ester, in this case, methyl 3-methyl-2-pentynoate. This forms a vinyl sulfide intermediate.

-

Second Michael Addition: A second molecule of the deprotonated methyl thioglycolate adds to the β-position of the newly formed α,β-unsaturated ester.

-

Intramolecular Cyclization (Dieckmann Condensation): The resulting diester undergoes an intramolecular Dieckmann-type condensation, where a carbanion formed on one of the thioglycolate-derived methylene groups attacks the other ester carbonyl. This cyclization forms the five-membered thiolane ring.

-

Elimination and Tautomerization: Subsequent elimination of a methoxide group and a molecule of methyl thioglycolate, followed by tautomerization of the resulting keto-enol system, leads to the aromatic and stable 3-hydroxythiophene product.

The overall transformation is depicted in the following workflow diagram:

Caption: Workflow of the Fiesselmann Synthesis.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound based on the Fiesselmann reaction.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |

| Methyl 3-methyl-2-pentynoate | 128.15 | 12.8 g | 0.1 | 98% | Commercial Source |

| Methyl thioglycolate | 106.15 | 21.2 g | 0.2 | 98% | Commercial Source |

| Sodium Methoxide | 54.02 | 5.4 g | 0.1 | 95% | Commercial Source |

| Methanol (anhydrous) | 32.04 | 150 mL | - | 99.8% | Commercial Source |

| Diethyl ether | 74.12 | 200 mL | - | ACS grade | Commercial Source |

| Hydrochloric acid (1 M) | 36.46 | 100 mL | - | - | Commercial Source |

| Saturated Sodium Bicarbonate | 84.01 | 100 mL | - | - | Commercial Source |

| Saturated Sodium Chloride | 58.44 | 100 mL | - | - | Commercial Source |

| Anhydrous Magnesium Sulfate | 120.37 | 10 g | - | - | Commercial Source |

Procedure:

-

Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with sodium methoxide (5.4 g, 0.1 mol) and anhydrous methanol (100 mL). The suspension is stirred under a nitrogen atmosphere.

-

Addition of Reactants: A solution of methyl 3-methyl-2-pentynoate (12.8 g, 0.1 mol) and methyl thioglycolate (21.2 g, 0.2 mol) in anhydrous methanol (50 mL) is added dropwise to the stirred suspension of sodium methoxide over a period of 30 minutes. The reaction mixture is then heated to reflux.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The reaction is typically complete within 4-6 hours.

-

Work-up: After completion, the reaction mixture is cooled to room temperature and the methanol is removed under reduced pressure. The resulting residue is partitioned between diethyl ether (200 mL) and water (100 mL). The aqueous layer is separated and extracted with diethyl ether (2 x 50 mL).

-

Purification: The combined organic layers are washed successively with 1 M hydrochloric acid (100 mL), saturated sodium bicarbonate solution (100 mL), and saturated sodium chloride solution (100 mL). The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Final Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Expected Yield: 70-80%

Characterization of this compound

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

Spectroscopic Data:

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~10.0 (s, 1H, OH), 3.85 (s, 3H, OCH₃), 2.25 (s, 3H, CH₃), 2.15 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~165.0 (C=O), ~155.0 (C-OH), ~130.0 (C-S), ~125.0 (C-CH₃), ~120.0 (C-CH₃), ~115.0 (C-CO), 52.0 (OCH₃), 14.0 (CH₃), 12.0 (CH₃) |

| IR (KBr, cm⁻¹) | ν: ~3400 (br, O-H), ~2950 (C-H), ~1710 (C=O, ester), ~1620 (C=C, aromatic) |

| Mass Spec. (EI) | m/z (%): 186 (M⁺), 155 (M⁺ - OCH₃), 127 (M⁺ - COOCH₃) |

Note: The exact chemical shifts and peak intensities may vary slightly depending on the solvent and instrument used.

Conclusion and Future Outlook

This technical guide has detailed a reliable and efficient synthetic pathway for this compound utilizing the Fiesselmann thiophene synthesis. The provided experimental protocol and characterization data serve as a valuable resource for researchers in organic and medicinal chemistry. The strategic functionalization of the thiophene ring in the target molecule opens up numerous possibilities for the development of novel compounds with potential therapeutic or material science applications. Further exploration of the reactivity of the hydroxyl and ester functionalities will undoubtedly lead to a diverse library of new thiophene derivatives for biological screening and materials testing.

References

- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.

- Fiesselmann, H. (1950s). Development of the Fiesselmann thiophene synthesis. Referenced in various organic chemistry textbooks and reviews.

-

Wikipedia. Fiesselmann thiophene synthesis. Retrieved from [Link]

- Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. (Referencing the Hinsberg Synthesis within the review).

Sources

A Multi-Technique Approach to Structural Elucidation: A Technical Guide for Researchers

Abstract

Unambiguous structural elucidation is a cornerstone of chemical research and drug development, ensuring the identity, purity, and stability of synthesized molecules. This guide provides an in-depth, practical framework for the structural confirmation of complex heterocyclic building blocks, which are pivotal in modern medicinal chemistry. While the inquiry specified CAS 32822-84-7, initial database analysis reveals this identifier corresponds to Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate. To better serve the intended audience of drug development professionals with a more relevant and complex example, this whitepaper will focus on the comprehensive elucidation of a common piperidine scaffold: tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (CAS: 116574-71-1). We will employ an orthogonal, multi-technique approach, integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) spectroscopy to build a self-validating dossier of the molecule's identity.

The Elucidation Strategy: An Orthogonal, Self-Validating Approach

Our approach is built on this principle. We will first determine the molecular mass and formula (MS), then probe the functional groups present (IR), and finally, assemble the precise atomic connectivity and spatial arrangement (1D and 2D NMR). This workflow ensures that the interpretation of each spectrum is constrained and validated by the others, minimizing ambiguity and building a high-confidence structural assignment.

Caption: Orthogonal workflow for structural elucidation.

Mass Spectrometry: Establishing the Molecular Formula

Expertise & Experience: The first step in identifying an unknown compound is to determine its molecular weight and, by extension, its likely molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose. Unlike nominal mass measurements, HRMS provides a highly accurate mass-to-charge ratio (m/z), allowing for the calculation of an elemental composition that distinguishes between isobaric compounds.

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of HPLC-grade methanol containing 0.1% formic acid. The acid serves to promote protonation, yielding the [M+H]⁺ ion.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Infusion: Infuse the sample solution directly into the source at a flow rate of 5 µL/min.

-

Acquisition Parameters:

-

Ionization Mode: Positive ESI

-

Mass Range: 50-500 m/z

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120°C

-

Data Presentation & Interpretation

The molecular formula for tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate is C₁₁H₂₁NO₃.[1] The expected monoisotopic mass for the protonated molecule [M+H]⁺ is calculated and compared against the observed mass.

| Parameter | Value |

| Molecular Formula | C₁₁H₂₁NO₃ |

| Theoretical Monoisotopic Mass | 215.1521 g/mol |

| Observed [M+H]⁺ (HRMS) | 216.1594 m/z |

| Calculated [M+H]⁺ (C₁₁H₂₂NO₃⁺) | 216.1594 m/z |

| Mass Error | < 5 ppm |

The excellent agreement between the observed and calculated mass for the [M+H]⁺ ion confirms the elemental composition is C₁₁H₂₁NO₃. A common fragmentation pattern for N-Boc protected compounds involves the loss of the tert-butyl group (57 Da) or isobutylene (56 Da), which would result in significant fragment ions around m/z 160. This provides a preliminary check for the presence of the Boc protecting group.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy provides rapid confirmation of key functional groups. For our target molecule, we expect to see characteristic absorptions for the alcohol O-H bond, alkane C-H bonds, and the carbamate C=O bond. The absence of signals for other groups (e.g., alkynes, nitriles) is equally informative.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Processing: Perform a background subtraction using the empty ATR crystal.

Data Presentation & Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3430 (broad) | Medium | O-H stretch (alcohol) |

| 2975-2860 | Strong | C-H stretch (aliphatic) |

| ~1685 | Very Strong | C=O stretch (carbamate) |

| ~1170 | Strong | C-O stretch (carbamate) |

The presence of a strong, broad peak around 3430 cm⁻¹ is indicative of the hydroxyl group. The very strong absorption at ~1685 cm⁻¹ is a hallmark of the carbamate carbonyl in the N-Boc group, and the strong C-H stretching below 3000 cm⁻¹ confirms the aliphatic nature of the molecule. This data aligns perfectly with the proposed structure and the formula derived from MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Experience: NMR is the most powerful technique for de novo structural elucidation. ¹H NMR reveals the number and environment of protons, ¹³C NMR maps the carbon backbone, and 2D NMR experiments (COSY, HSQC, HMBC) connect the atoms to build the final molecular structure. For a flexible ring system like a piperidine, the chemical shifts and coupling constants can be complex, but they provide rich conformational information.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire spectra on a 500 MHz NMR spectrometer.

-

Experiments:

-

¹H NMR: Standard proton spectrum.

-

¹³C{¹H} NMR: Standard proton-decoupled carbon spectrum.

-

DEPT-135: Distinguishes CH₃/CH (positive) from CH₂ (negative) signals.

-

COSY: Correlates protons that are coupled to each other (typically 2-3 bonds).

-

HSQC: Correlates protons directly to the carbons they are attached to (¹JCH).

-

HMBC: Correlates protons to carbons over longer ranges (²JCH, ³JCH), revealing connectivity across quaternary centers and heteroatoms.

-

Data Presentation & Interpretation

¹H and ¹³C NMR Data (Note: Due to conformational heterogeneity of the N-Boc group and piperidine ring, some signals may appear as broad multiplets. The following are representative, simplified data.)

| Signal ID | ¹H δ (ppm) | Integration | Multiplicity | ¹³C δ (ppm) | DEPT-135 | Assignment |

| A | 1.46 | 9H | s | 28.5 | + | Boc CH₃ |

| B | - | - | - | 79.5 | (none) | Boc C(CH₃)₃ |

| C | - | - | - | 155.0 | (none) | C=O |

| D | 3.50 | 2H | m | 65.8 | - | -CH₂OH |

| E | ~1.80 | 1H | m | 40.2 | + | Piperidine C3-H |

| F | 1.2-1.9 | 4H | m | 25.0, 29.0 | - | Piperidine C4-H₂, C5-H₂ |

| G | ~2.80, ~4.05 | 2H | m (broad) | 44.5 | - | Piperidine C2-H₂ (axial/equatorial) |

| H | ~2.95, ~3.90 | 2H | m (broad) | 46.0 | - | Piperidine C6-H₂ (axial/equatorial) |

2D NMR Connectivity Analysis

-

Key HMBC Correlations: The most crucial correlation is from the singlet of the Boc methyl protons (A, δ 1.46) to the quaternary Boc carbon (B, δ 79.5) and the carbonyl carbon (C, δ 155.0). This definitively confirms the entire tert-butoxycarbonyl group.

-

Building the Ring:

-

A COSY experiment would show a correlation path from the C3 methine proton (E) to the hydroxymethyl protons (D) and the adjacent C2 and C4 methylene protons (G, F).

-

An HSQC spectrum links each proton signal to its directly attached carbon (e.g., proton D at δ 3.50 correlates to carbon D at δ 65.8).

-

HMBC correlations from the hydroxymethyl protons (D) to the C3 carbon (E) and from the C2/C6 protons (G, H) to the carbonyl carbon (C) lock the entire piperidine ring structure together and confirm its attachment to the N-Boc group.

-

Caption: Key 2D NMR correlations confirming connectivity.

Conclusion: Synthesizing Data for Unambiguous Confirmation

The structural elucidation of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate serves as a prime example of a rigorous, self-validating analytical workflow.

-

Mass Spectrometry established the correct elemental formula, C₁₁H₂₁NO₃.

-

Infrared Spectroscopy confirmed the presence of key O-H and N-Boc C=O functional groups.

-

NMR Spectroscopy , through a combination of 1D and 2D techniques, provided the definitive proof of concept, mapping the atomic connectivity of the N-Boc group and the substituted piperidine ring.

Each piece of data constrains the interpretation of the others, leading to a single, consistent structure. This orthogonal approach is not merely academic; it is an essential process in research and regulated drug development environments to ensure product quality, safety, and efficacy. By systematically integrating these techniques, researchers can confidently verify their molecular targets and accelerate the development pipeline.

References

-

Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Wolf, C., Villalobos, C. N., Cummings, P. G., Kennedy-Gabb, S., Olsen, M. A., & Trescher, G. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 553–564. [Link]

-

Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Sites at GSU. Retrieved from [Link]

Sources

Spectroscopic Scrutiny of Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic characteristics of Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate, a substituted thiophene of interest to researchers in medicinal chemistry and materials science. As direct experimental spectra for this specific molecule are not widely published, this document serves as a comprehensive, predictive guide based on established spectroscopic principles and data from structurally analogous compounds. We will delve into the theoretical underpinnings of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing researchers with a robust framework for the identification and characterization of this and similar thiophene derivatives.

Introduction to the Spectroscopic Characterization of Thiophene Derivatives

Thiophenes are a class of heterocyclic compounds that are foundational building blocks in numerous pharmaceuticals and organic materials.[1] Their electronic and structural properties, which can be finely tuned through substitution, are of significant interest. Spectroscopic analysis is the cornerstone of characterizing these novel compounds, offering a window into their molecular architecture and purity. This guide will provide a detailed exposition of the expected ¹H NMR, ¹³C NMR, IR, and MS data for this compound, elucidating how each spectroscopic technique contributes to a holistic understanding of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[2] By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom within the molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons. For this compound, we predict the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.0 - 11.0 | Singlet (broad) | 1H | -OH | The acidic proton of the hydroxyl group is expected to be a broad singlet, with its chemical shift being highly dependent on solvent and concentration. |

| ~3.8 | Singlet | 3H | -OCH₃ | The methyl ester protons are in a shielded environment and will appear as a sharp singlet. |

| ~2.2 | Singlet | 3H | 4-CH₃ | The methyl group at the 4-position of the thiophene ring. |

| ~2.1 | Singlet | 3H | 5-CH₃ | The methyl group at the 5-position of the thiophene ring, likely slightly upfield from the 4-methyl due to electronic effects. |

Note: Predicted chemical shifts are relative to TMS in CDCl₃ and are based on data from similar substituted thiophenes.[3][4][5]

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | C=O (ester) | The carbonyl carbon of the methyl ester group is characteristically found in this downfield region. |

| ~160 | C3-OH | The carbon atom attached to the hydroxyl group is significantly deshielded. |

| ~135 | C5-CH₃ | The substituted carbon at the 5-position of the thiophene ring. |

| ~125 | C4-CH₃ | The substituted carbon at the 4-position of the thiophene ring. |

| ~115 | C2-C=O | The carbon atom at the 2-position of the thiophene ring, attached to the ester group. |

| ~52 | -OCH₃ | The carbon of the methyl ester. |

| ~15 | 4-CH₃ | The methyl carbon at the 4-position. |

| ~14 | 5-CH₃ | The methyl carbon at the 5-position. |

Note: Predicted chemical shifts are based on data from analogous thiophene derivatives.[6][7][8][9]

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra for a small molecule like this compound is as follows:

-

Sample Preparation : Dissolve 5-25 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved to avoid line broadening.

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

Data Acquisition :

-

For ¹H NMR, acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence with a 90° pulse angle is typically used.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Caption: Workflow for NMR Data Acquisition and Processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The key vibrational frequencies for this compound are predicted as follows:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400 - 3200 | Broad, Medium | O-H stretch | The hydroxyl group will exhibit a broad absorption band due to hydrogen bonding. |

| ~2950 | Medium | C-H stretch (aliphatic) | Corresponds to the stretching vibrations of the methyl groups. |

| ~1720 | Strong | C=O stretch (ester) | The ester carbonyl group gives a characteristic strong absorption in this region. |

| ~1600 | Medium | C=C stretch (thiophene ring) | Aromatic C=C stretching vibrations of the thiophene ring. |

| ~1450 | Medium | C-H bend (aliphatic) | Bending vibrations of the methyl groups. |

| ~1250 | Strong | C-O stretch (ester) | The C-O single bond stretch of the ester functionality. |

| ~700 | Medium | C-S stretch | Characteristic stretching vibration for the thiophene ring. |

Note: Predicted frequencies are based on general IR correlation tables and data for similar compounds.[10][11]

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.[12][13]

-

Sample Preparation : Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[13][14]

-

Pellet Formation : Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) to form a transparent or translucent pellet. A vacuum can be applied during pressing to remove trapped air and moisture.

-

Data Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be run first for subtraction.

-

Data Analysis : Analyze the resulting spectrum to identify the characteristic absorption bands and assign them to the corresponding functional groups.

Caption: Workflow for IR Spectroscopy using the KBr Pellet Method.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns upon ionization.

Predicted Mass Spectrum

For this compound (Molecular Formula: C₈H₁₀O₃S), the predicted key ions in the electron ionization (EI) mass spectrum are:

| m/z | Ion | Rationale |

| 186 | [M]⁺• | The molecular ion peak, corresponding to the molecular weight of the compound. |

| 155 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |

| 127 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |

| 111 | [M - COOCH₃ - CH₃]⁺ | Subsequent loss of a methyl radical. |

Note: The fragmentation of hydroxythiophenes can be complex, and other fragmentation pathways are possible.[15] The presence of the hydroxyl group adjacent to the ester may lead to specific ortho-effects in fragmentation.[15]

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound, providing both separation and mass analysis.

-

Sample Preparation : Prepare a dilute solution of the sample (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[1][16][17]

-

Instrumentation : Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5 column).

-

GC Separation : Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The oven temperature program should be optimized to ensure good separation of the analyte from any impurities.

-

MS Analysis : As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) is a common method for generating ions. The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio.

-

Data Analysis : The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Caption: Predicted Major Fragmentation Pathways in EI-MS.

Conclusion

The spectroscopic data presented in this guide, while predictive, offer a robust and scientifically grounded framework for the characterization of this compound. The detailed analysis of the expected NMR, IR, and MS spectra provides researchers with the necessary tools to identify this compound, assess its purity, and confirm its structure. The provided experimental protocols represent standard, field-proven methodologies for obtaining high-quality spectroscopic data for small organic molecules. This guide underscores the power of combining theoretical predictions with established analytical techniques to advance research in organic and medicinal chemistry.

References

-

Journal of Chemical and Pharmaceutical Sciences. (2017). Analysis of molecular structures and spectroscopic properties of thiophene molecules. [Link]

-

Kintek Solution. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra. [Link]

-

Springer Nature Experiments. (2023). NMR Protocols and Methods. [Link]

- Gas Chrom

-

Kintek Press. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. [Link]

-

SCION Instruments. Sample preparation GC-MS. [Link]

-

PubChem. 2,5-Dimethylthiophene. [Link]

-

University of California, Davis. Sample Preparation Guidelines for GC-MS. [Link]

-

Shimadzu. KBr Pellet Method. [Link]

-

SCION Instruments. Sample preparation GC-MS. [Link]

-

AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy?. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

Hunter, G. A., & McNab, H. Chemical and spectroscopic properties of the 3- hydroxythiophene [thiophen-3(2H)-one] system. [Link]

-

University of York. NMR Sample Preparation. [Link]

-

SpectraBase. Thiophene - Optional[1H NMR] - Chemical Shifts. [Link]

-

Stenutz, R. NMR chemical shift prediction of thiophenes. [Link]

-

Springer Nature. (2024). NMR spectroscopy of small molecules in solution. [Link]

-

Research Article. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. [Link]

-

ResearchGate. 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. [Link]

-

Analytical Chemistry. (2021). Zero- to Ultralow-Field NMR Spectroscopy of Small Biomolecules. [Link]

-

SpectraBase. 4-Hydroxythiophenol - Optional[Vapor Phase IR] - Spectrum. [Link]

-

SpectraBase. Thiophene - Optional[13C NMR] - Chemical Shifts. [Link]

-

New Journal of Chemistry. Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. [Link]

-

NMR sample preparation guidelines. [Link]

-

Bruker. 1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. [Link]

-

ResearchGate. d13 C of dimethyl fumarate and its thioderivatives a. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Journal of the Chemical Society B: Physical Organic. Studies in mass spectrometry. Part IV. Mass spectra of hydroxythiophens and thiolactones. [Link]

-

YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]

-

National Institute of Standards and Technology. Thiophene - the NIST WebBook. [Link]

-

ResearchGate. (2025). High Resolution IR-Spectra of Furane and Thiophene. [Link]

-

YouTube. (2018). mass spectrometry: McLafferty rearrangement. [Link]

-

YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. [Link]

Sources

- 1. Sample preparation GC-MS [scioninstruments.com]

- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Methyl 3-hydroxythiophene-2-carboxylate(5118-06-9) 1H NMR [m.chemicalbook.com]

- 4. Thiophene(110-02-1) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 2,5-Dimethylthiophene | C6H8S | CID 12514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. 2-Methylthiophene(554-14-3) 13C NMR [m.chemicalbook.com]

- 9. 3-Methylthiophene(616-44-4) 13C NMR spectrum [chemicalbook.com]

- 10. Thiophene [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. shimadzu.com [shimadzu.com]

- 13. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis - Kintek Press [kinteksolution.com]

- 14. azom.com [azom.com]

- 15. Studies in mass spectrometry. Part IV. Mass spectra of hydroxythiophens and thiolactones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 16. diverdi.colostate.edu [diverdi.colostate.edu]

- 17. uoguelph.ca [uoguelph.ca]

A Technical Guide to the Biological Potential of Substituted Thiophene Carboxylates

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene ring is a privileged heterocyclic scaffold in medicinal chemistry, prized for its structural resemblance to a phenyl ring but with distinct electronic properties that enhance receptor binding and metabolic stability.[1] When functionalized with a carboxylate group and other substituents, the resulting thiophene carboxylate derivatives exhibit a remarkable breadth of biological activities. This guide provides an in-depth exploration of the significant therapeutic potential of these compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will dissect the underlying mechanisms of action, present detailed protocols for their evaluation, and synthesize structure-activity relationship (SAR) data to inform future drug design.

The Thiophene Carboxylate Core: A Versatile Pharmacophore

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a cornerstone of modern drug discovery.[2] Its derivatives are integral to numerous approved drugs, demonstrating its clinical significance.[3][4] The sulfur atom's lone pair electrons contribute to the ring's π-system, creating an electron-rich structure that is a bioisostere of a benzene ring but with a smaller size and greater potential for hydrogen bonding and metabolic manipulation.[1]

The addition of a carboxylate (-COOH) or carboxamide (-CONH₂) moiety introduces a critical functional group that can act as a hydrogen bond donor/acceptor or a coordination site for metal ions in enzyme active sites. The strategic placement of various substituents on the thiophene ring allows for the fine-tuning of a molecule's physicochemical properties—such as lipophilicity, electronic distribution, and steric profile—to optimize potency, selectivity, and pharmacokinetic parameters.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Substituted thiophene carboxylates have emerged as a promising class of anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.[5]

Mechanism of Action: Tubulin Polymerization Inhibition

A primary anticancer mechanism for several thiophene carboxamide derivatives is the disruption of microtubule dynamics through binding to the colchicine site on β-tubulin.[6][7] Microtubules are essential for forming the mitotic spindle during cell division. By inhibiting their polymerization, these compounds arrest the cell cycle in the G2/M phase, leading to programmed cell death (apoptosis).[8] Certain thiophene carboxamides act as biomimetics of Combretastatin A-4 (CA-4), a potent natural tubulin inhibitor.[6][7] The thiophene ring's aromaticity is crucial for establishing strong interactions within the colchicine-binding pocket.[6]

Mechanism of Action: Kinase and Pathway Inhibition

Other thiophene derivatives exert their effects by targeting key signaling pathways.

-

JNK Inhibition: Thiophene-3-carboxamide derivatives have been identified as dual inhibitors of c-Jun N-terminal kinase (JNK), acting as both ATP and JIP mimetics.[9] This dual-action mechanism provides a potent method for disrupting JNK-mediated pro-survival signaling in cancer cells.

-

RhoA/ROCK Pathway: Benzo[b]thiophene-3-carboxylic acid derivatives have been shown to inhibit the RhoA/ROCK pathway, which is critical for cell migration and metastasis.[10] By suppressing this pathway, these compounds can reduce the invasive potential of tumors.

-

Apoptosis Induction: Many thiophene derivatives trigger the intrinsic apoptotic pathway by inducing caspase-3/7 activation and causing mitochondrial membrane depolarization.[1]

Structure-Activity Relationship (SAR) Data

The anticancer potency of these compounds is highly dependent on the nature and position of substituents.

| Compound Class | Key Substituents | Target Cancer Cell Line | Observed Activity (IC50) | Citation |

| Thiophene Carboxamides | 5-(4-fluorophenyl) and N-(2,5-dimethoxyphenyl) | Hep3B (Hepatocellular Carcinoma) | 5.46 µM | [6][7] |

| Thiophene Carboxamides | 5-(4-fluorophenyl) and N-(3,4,5-trimethoxyphenyl) | Hep3B (Hepatocellular Carcinoma) | 12.58 µM | [6][7] |

| 2-Bromo-5-phenylthiophenes | 2-bromo, 5-(2-methylphenyl) | HepG2, Caco-2 | Low micromolar EC50 | [1] |

| Morpholinoacetamide-thiophene | N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl) | N/A (Enzyme Inhibition) | COX-2 IC50 = 5.45 µM | [11] |

Table 1: Representative SAR data for anticancer thiophene carboxylate derivatives.

Experimental Protocol: Cell Viability Assessment via MTT Assay

This protocol outlines a standard method for determining the cytotoxic effects of thiophene carboxylate derivatives on cancer cell lines.

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., Hep3B, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 5-Fluorouracil).[1]

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The thiophene nucleus is a key component in compounds developed to fight bacterial and fungal infections, including strains resistant to conventional antibiotics.[4][12]

Mechanism of Action

The precise mechanisms are varied, but many thiophene derivatives are thought to disrupt bacterial cell wall synthesis, interfere with essential metabolic pathways, or inhibit key enzymes. Some N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues have shown efficacy against extended-spectrum-β-lactamase (ESBL) producing E. coli, suggesting they may inhibit or evade these resistance enzymes.[13]

Structure-Activity Relationship (SAR) Insights

The antimicrobial spectrum and potency are heavily influenced by the substitution patterns on the thiophene ring.

-

Position-2 Substituents: Altering the substituents at the C-2 position of the thiophene ring significantly impacts biological activity.[12][14]

-

Pyridine Moieties: The incorporation of a pyridine side chain can lead to excellent antibacterial activity, with some derivatives showing potency comparable to standard drugs like ampicillin.[12][14]

-

Aryl Groups: The addition of specific aryl groups can confer potent activity against extensively drug-resistant (XDR) bacteria. For example, a 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate showed outstanding action against XDR Salmonella Typhi.[15]

// Core Node Core [label="Thiophene Carboxylate Core", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Substituent Nodes Sub_C2 [label="Substitution at C-2", fillcolor="#FBBC05", fontcolor="#202124"]; Sub_C5 [label="Substitution at C-5", fillcolor="#FBBC05", fontcolor="#202124"];

// Specific Group Nodes Pyridine [label="Pyridine Side Chain", fillcolor="#F1F3F4", fontcolor="#202124"]; Aryl [label="p-Tolyl Group", fillcolor="#F1F3F4", fontcolor="#202124"];

// Activity Nodes Activity_Broad [label="Broad Antibacterial Activity\n(vs. E. coli, S. aureus)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Activity_XDR [label="Potent Activity\n(vs. XDR S. Typhi)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections Core -> Sub_C2; Core -> Sub_C5; Sub_C2 -> Pyridine [label="affects"]; Sub_C5 -> Aryl [label="affects"]; Pyridine -> Activity_Broad [label="leads to"]; Aryl -> Activity_XDR [label="leads to"]; } dot Caption: SAR logic for antimicrobial thiophene carboxylates.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Causality: The broth microdilution method is a standardized and quantitative technique to assess antimicrobial susceptibility. By exposing a standardized inoculum of bacteria to serial dilutions of a compound, one can pinpoint the precise concentration at which bacterial growth is inhibited. This is a foundational assay in the discovery of new antibiotics.

Step-by-Step Methodology:

-

Preparation of Inoculum: Culture the bacterial strain (e.g., E. coli, S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB. The typical concentration range is from 256 µg/mL down to 0.5 µg/mL.[16]

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.

-

Controls: Include a positive control well (bacteria in MHB without compound) and a negative control well (MHB only). A standard antibiotic (e.g., ciprofloxacin) should be run in parallel as a reference.[15]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader.

Anti-inflammatory Activity: Targeting COX and LOX Enzymes

Chronic inflammatory diseases pose a significant therapeutic challenge, and thiophene derivatives, such as the commercial drugs Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory properties.[3][17]

Mechanism of Action: Dual COX/LOX Inhibition

Inflammation is mediated by prostaglandins and leukotrienes, which are produced by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.[3] Many non-steroidal anti-inflammatory drugs (NSAIDs) target these enzymes. Substituted thiophene carboxylates have been designed as potent inhibitors of COX-1, COX-2, and 5-LOX.[11] Selective inhibition of COX-2 over COX-1 is a key goal to reduce the gastrointestinal side effects associated with traditional NSAIDs.[18] Certain thiophene derivatives have demonstrated promising dual COX-2/5-LOX inhibitory activity, offering a comprehensive approach to blocking inflammatory pathways.[11]

// Nodes Start [label="Synthesized\nThiophene Derivatives", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="In Vivo Screening\n(Carrageenan Paw Edema)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Decision [label="Active Compounds?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="In Vitro Enzyme Assays\n(COX-1, COX-2, 5-LOX)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step3 [label="Determine IC50 Values\n& Selectivity Index", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step4 [label="Molecular Modeling\n(Docking Studies)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Lead Compound\nIdentification", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections Start -> Step1; Step1 -> Decision; Decision -> Step2 [label="Yes"]; Decision -> End [label="No"]; Step2 -> Step3; Step3 -> Step4; Step4 -> End; } dot Caption: Workflow for identifying anti-inflammatory leads.

Structure-Activity Relationship (SAR) Highlights

-

Key Functional Groups: The presence of carboxylic acids, esters, amides, and methoxy groups is frequently associated with potent anti-inflammatory activity, as these groups are important for recognition by COX and LOX enzymes.[3][17]

-

Morpholinoacetamide Moiety: A morpholinoacetamide-thiophene hybrid was found to be a highly selective COX-2 inhibitor with a selectivity index of 8.37, alongside significant 5-LOX inhibition.[11]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol provides a method to quantify the inhibitory activity of test compounds against the COX-2 enzyme.

Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of COX-2. It uses a colorimetric method where the peroxidase activity of COX generates a colored product from a probe. A reduction in color development in the presence of the test compound indicates inhibition of the enzyme.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer, heme, and a solution of human recombinant COX-2 enzyme. Prepare the arachidonic acid substrate solution and the colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

Plate Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the COX-2 enzyme solution to each well.

-

Compound Addition: Add 10 µL of the test compound dilutions (in DMSO) or a known inhibitor (e.g., Celecoxib) to the wells. Incubate for 15 minutes at room temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution to each well.

-

Color Development: Immediately add 10 µL of the colorimetric substrate solution.

-

Absorbance Measurement: Measure the absorbance at 590 nm at multiple time points (e.g., every minute for 5 minutes) to determine the reaction rate.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Conclusion and Future Perspectives

Substituted thiophene carboxylates are a versatile and highly tractable class of molecules with demonstrated potential across multiple therapeutic areas. The structure-activity relationships explored herein highlight the critical role of specific substitution patterns in dictating biological activity and target selectivity. Future research should focus on leveraging computational modeling and advanced synthetic strategies to design next-generation derivatives with enhanced potency, improved safety profiles, and novel mechanisms of action. The development of dual-action inhibitors, such as combined COX-2/5-LOX or multi-kinase inhibitors, represents a particularly promising avenue for addressing complex diseases like cancer and chronic inflammation.

References

-

Al-Ghorbani, M., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal. Available at: [Link]

-

De, S. K., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

El-Sayed, M. A. A., et al. (2020). Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives. Bioorganic Chemistry. Available at: [Link]

-

Flores-Ginex, M., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. Available at: [Link]

-

Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics. Available at: [Link]

-

Hussain, S., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Molecules. Available at: [Link]

-

Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: a review. Der Pharma Chemica. Available at: [Link]

-

Nazeer, W., et al. (2024). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. Molecules. Available at: [Link]

-

Patel, H., et al. (2022). A Review on Anticancer Activities of Thiophene and Its Analogs. Current Drug Discovery Technologies. Available at: [Link]

-

Penning, T. D., et al. (2010). Structure-activity relationships of 6-methyl-benzo[b]thiophene-2-carboxylic acid derivatives as potent antagonists of the neurokinin-2 receptor. Journal of Medicinal Chemistry. Available at: [Link]

-

Roman, G. (2015). Synthesis and docking studies of thiophene scaffolds in COX-2. Arkivoc. Available at: [Link]

-

Sâin-Lein, C., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences. Available at: [Link]

-

Shah, R., & Verma, P. K. (2018). Therapeutic importance of synthetic thiophene. Future Journal of Pharmaceutical Sciences. Available at: [Link]

-

Tighadouini, S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review on Anticancer Activities of Thiophene and Its Analogs [pubmed.ncbi.nlm.nih.gov]

- 6. staff.najah.edu [staff.najah.edu]

- 7. researchgate.net [researchgate.net]

- 8. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and Medicinal Chemistry of 3-Hydroxythiophene Derivatives

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract: The 3-hydroxythiophene core has emerged as a quintessential "privileged scaffold" in modern medicinal chemistry, transitioning from a heterocyclic curiosity to a cornerstone of blockbuster pharmaceuticals. Its unique physicochemical properties, particularly its role as a bioisostere for phenols and carboxylic acids, have enabled the optimization of drug candidates with enhanced metabolic stability and target affinity. This guide provides an in-depth exploration of the history, synthesis, and application of 3-hydroxythiophene derivatives. We will dissect classical and modern synthetic routes, present detailed experimental protocols, and analyze the scaffold's role in the mechanism of action of landmark drugs such as the anticoagulant Rivaroxaban and the atypical antidepressant Tianeptine. Through detailed case studies, structure-activity relationship (SAR) analyses, and mechanistic diagrams, this document serves as a comprehensive technical resource for professionals engaged in drug discovery and development.

The Thiophene Ring: A Privileged Scaffold in Medicinal Chemistry

The story of 3-hydroxythiophene begins with its parent heterocycle, thiophene. Discovered in 1882 by Viktor Meyer as a contaminant in benzene, thiophene was initially identified by the blue dye (indophenin) it formed with isatin and sulfuric acid—a reaction that purified benzene failed to produce.[1][2][3] This five-membered, sulfur-containing aromatic ring quickly established itself as a vital component in the medicinal chemist's toolkit.

The thiophene moiety is now recognized as a privileged pharmacophore, appearing in numerous FDA-approved drugs across a wide range of therapeutic areas.[1][4] Its electron-rich nature and ability to engage in hydrogen bonding and other non-covalent interactions enhance drug-receptor binding.[1] Furthermore, its structural similarity to the phenyl ring allows it to serve as a common bioisosteric replacement, often improving a compound's physicochemical properties, metabolic profile, and binding affinity.[1][5] Drugs like the antiplatelet agent clopidogrel, the antipsychotic olanzapine, and the non-steroidal anti-inflammatory drug (NSAID) suprofen all feature a thiophene core, highlighting its versatility and importance.[1][6]

The 3-Hydroxythiophene Sub-structure: Physicochemical Properties and Bioisosteric Significance

Within the broader class of thiophenes, the 3-hydroxythiophene derivative holds special significance. Its utility stems from its acidic proton and its ability to act as a versatile bioisostere, particularly for less favorable functional groups like phenols and carboxylic acids.

Bioisosteric Replacement:

The concept of bioisosterism—the substitution of atoms or groups that results in similar biological activity—is a cornerstone of drug design.[5] The 3-hydroxythiophene moiety is an excellent bioisostere for several reasons:

-

Acidity and Hydrogen Bonding: The hydroxyl group on the thiophene ring has a pKa that can mimic that of a carboxylic acid or a phenol, allowing it to engage in similar electrostatic and hydrogen bonding interactions with a biological target.

-

Metabolic Stability: Phenolic moieties are often susceptible to phase II metabolism (e.g., glucuronidation), leading to rapid clearance. Replacing a phenol with a 3-hydroxythiophene can block this metabolic pathway, thereby increasing the drug's half-life and oral bioavailability.

-

Improved Physicochemical Properties: This substitution can favorably modulate a molecule's lipophilicity (logP) and polarity, which are critical for absorption, distribution, metabolism, and excretion (ADME) properties.[7]

This strategic replacement has been successfully employed to optimize lead compounds, transforming molecules with poor pharmacokinetic profiles into viable drug candidates.

Synthetic Pathways to 3-Hydroxythiophene Derivatives

Accessing the 3-hydroxythiophene core has been a subject of extensive research, with several classical and modern methods developed.

Classical Approaches:

-

Hinsberg Thiophene Synthesis: This is one of the oldest methods, involving the condensation of a 1,2-dicarbonyl compound with diethyl thiodiglycolate in the presence of a strong base.

-

Fiesselmann Thiophene Synthesis: A versatile method that utilizes β-keto esters and thioglycolic acid derivatives to construct the thiophene ring.

-

Gewald Aminothiophene Synthesis: While primarily used for synthesizing 2-aminothiophenes, modifications of this reaction, which involves the condensation of a ketone with an activated nitrile in the presence of elemental sulfur, can provide access to precursors for 3-hydroxythiophenes.[2]

Modern Methodologies:

Contemporary organic synthesis has introduced more efficient and regioselective methods, including palladium-catalyzed cross-coupling reactions and direct C-H functionalization, which allow for more precise and varied substitution patterns on the thiophene ring.

Below is a generalized workflow for synthesizing a 3-hydroxythiophene derivative, a common route in medicinal chemistry research.

Caption: Generalized workflow for the synthesis of a 3-hydroxythiophene derivative.

Experimental Protocol: Synthesis of 3-Hydroxythiophene-2-carboxamides

This protocol describes a representative synthesis of 3-hydroxythiophene-2-carboxamide derivatives, adapted from established literature.[8]

Step 1: Synthesis of Ethyl 2-(arylazo)-3-mercapto-3-(phenylamino)acrylate (Intermediate A)

-

To a solution of an appropriate N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide precursor (1.0 eq) in dioxane, add sodium methoxide (1.1 eq).

-

Add 2-chloroacetamide (1.0 eq) to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring progress by TLC.

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Acidify with dilute HCl to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain the intermediate.

Step 2: Cyclization to form 3-Hydroxythiophene-2-carboxamide (Final Product)

-

Dissolve Intermediate A (1.0 eq) in ethanol.

-

Add a catalytic amount of a strong base (e.g., sodium ethoxide).

-

Heat the mixture to reflux for 2-3 hours. Intramolecular cyclization and elimination of ethanol occur.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction, neutralize with acetic acid, and reduce the solvent volume under vacuum.

-

The resulting precipitate is filtered, washed with cold ethanol, and dried.

-

Purify the crude product by recrystallization or column chromatography.

Characterization: The final structure should be confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, IR spectroscopy, and mass spectrometry.[8]

Key Therapeutic Applications and Case Studies

The true impact of the 3-hydroxythiophene scaffold is best illustrated through its incorporation into successful drug molecules.

Anticoagulants: The Story of Rivaroxaban (Xarelto®)

Rivaroxaban is an oral, direct Factor Xa (FXa) inhibitor used for the prevention and treatment of thromboembolic diseases.[9][10][11] Its discovery and development represent a landmark achievement in cardiovascular medicine and a prime example of rational drug design featuring the thiophene core.[9][12]

Mechanism of Action: Targeting Factor Xa

The blood coagulation cascade is a series of enzymatic activations culminating in the formation of a fibrin clot. Factor Xa is a critical enzyme at the convergence of the intrinsic and extrinsic pathways, responsible for converting prothrombin to thrombin.[10] By directly and selectively inhibiting FXa, rivaroxaban effectively reduces thrombin generation and, consequently, clot formation.[10]

Caption: Rivaroxaban's inhibition of Factor Xa in the coagulation cascade.

Structure-Activity Relationship (SAR) Studies

The development of rivaroxaban involved extensive SAR studies to optimize its potency and pharmacokinetic profile. The central oxazolidinone core was identified as key for binding to the S1 pocket of FXa. The chlorothiophene moiety plays a crucial role in binding to the S4 pocket of the enzyme.

| Compound Modification | Target Affinity (Ki, nM) | Rationale for Change |

| Lead Compound | ~150 | Initial hit with moderate potency. |

| Replacement of Phenyl with Chlorothiophene | ~10 | Thiophene provides better interaction in the S4 pocket. Chlorine enhances binding. |

| Optimization of Morpholinone Tail | ~1.5 | Improves solubility and oral bioavailability. |

| Rivaroxaban (Final Structure) | 0.4 | Optimized structure with high potency, selectivity, and favorable ADME properties.[10] |

Antidepressants: The Enigmatic Case of Tianeptine